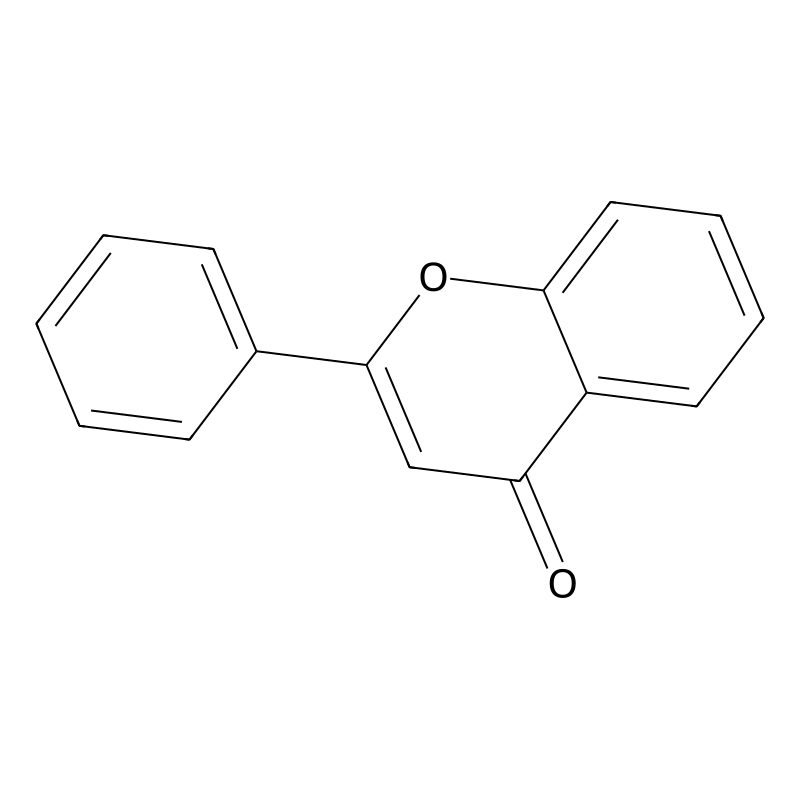

Flavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidants and Free Radical Scavengers

One of the most well-studied properties of flavones is their potent antioxidant activity. Their chemical structure enables them to scavenge free radicals, unstable molecules that contribute to cellular damage and various chronic diseases. Studies have shown that flavones like apigenin and luteolin effectively inhibit free radical formation and protect cells from oxidative stress, potentially contributing to the prevention of age-related diseases and cancer [, ].

Anti-inflammatory Effects

Flavones also exhibit promising anti-inflammatory properties. Research suggests that they can modulate various inflammatory pathways, including the suppression of pro-inflammatory mediators and the activation of antioxidant enzymes. For instance, studies have demonstrated the ability of flavones like hesperidin and naringenin to reduce inflammation in various models, suggesting their potential therapeutic value in inflammatory diseases like arthritis and inflammatory bowel disease [, ].

Neuroprotective Potential

Recent research has explored the potential neuroprotective effects of flavones. Studies indicate that these compounds may protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. This neuroprotective effect is attributed to their ability to modulate various cellular processes, including reducing oxidative stress, mitigating inflammation, and promoting the survival of neuronal cells [, ].

Flavones are a class of flavonoids characterized by a specific chemical structure that consists of a 15-carbon skeleton comprising two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). The general formula for flavones is C15H10O2, with the basic structure featuring a double bond between the C-2 and C-3 positions of the pyran ring. They are primarily found in various plants, contributing to their pigmentation and serving as antioxidants. Flavones play a significant role in plant defense mechanisms against pathogens and UV radiation, and they are also involved in attracting pollinators due to their vibrant colors .

- Oxidation: Flavones can be oxidized to form flavonols or other derivatives, depending on the substituents present on the rings.

- Alkylation: This involves the introduction of alkyl groups into the flavone structure through reactions with alkyl halides in the presence of bases such as potassium carbonate .

- Bromination: Flavones can react with bromine to yield brominated derivatives, which can further undergo dehydrobromination to regenerate flavones .

- Cyclization: Certain reactions lead to cyclization processes that convert chalcones into flavones, often facilitated by heating in alkaline conditions .

Flavones exhibit a wide range of biological activities, including:

- Antioxidant Activity: Flavones are known for their ability to scavenge free radicals, which helps protect cells from oxidative stress. The presence of hydroxyl groups enhances their antioxidant potential .

- Anti-inflammatory Effects: Many flavones have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .

- Anticancer Properties: Some studies suggest that flavones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways .

- Effects on Drug Metabolism: Flavones influence cytochrome P450 enzymes, which are crucial for drug metabolism, potentially altering the pharmacokinetics of various medications .

Several methods exist for synthesizing flavones:

- Allan–Robinson Reaction: This method involves the condensation of phenolic compounds with α,β-unsaturated carbonyl compounds.

- Auwers Synthesis: A synthetic route that involves the cyclization of chalcones.

- Baker–Venkataraman Rearrangement: This rearrangement allows for the formation of flavone derivatives from certain precursors.

- Wessely–Moser Rearrangement: A rearrangement useful for elucidating structures and synthesizing flavonoids from methoxyflavonoids .

Flavones have various applications across multiple fields:

- Pharmaceuticals: Due to their biological activities, flavones are explored as potential therapeutic agents for conditions such as cancer, cardiovascular diseases, and diabetes.

- Food Industry: Flavones contribute to the color and flavor of fruits and vegetables and are used as natural colorants in food products.

- Cosmetics: Their antioxidant properties make them valuable in skincare formulations aimed at reducing oxidative damage and aging signs .

Flavones share structural similarities with several other classes of flavonoids. Here is a comparison highlighting their uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Flavonols | Hydroxylated derivatives of flavones | Contain additional hydroxyl groups on the B ring |

| Flavanones | Saturated C ring (no double bond between C-2 and C-3) | More stable than flavones; often found in citrus fruits |

| Isoflavones | Similar structure but differ in ring attachment | Primarily found in legumes; associated with estrogenic activity |

| Aurones | Similar backbone but differ by an additional carbon atom in the B ring | Known for unique color properties; less common than flavones |

Flavones are unique due to their specific structural features that confer distinct biological activities compared to these similar compounds. Their ability to form stable radicals through conjugation between aromatic rings enhances their antioxidant capacity while distinguishing them from others like flavonols or isoflavones .

Basic Structural Framework (C15H10O2)

Flavone represents the simplest member of the flavone class of flavonoids, characterized by its distinctive molecular formula C15H10O2 and molecular weight of 222.24 grams per mole [1] [2]. The compound is systematically named 2-phenylchromen-4-one according to International Union of Pure and Applied Chemistry nomenclature, reflecting its fundamental structural architecture [1] [8]. The basic framework consists of a benzopyrone heterocyclic ring system, specifically comprising a chromone backbone with a phenyl substituent positioned at the C2 carbon [1] [6].

The structural foundation of flavone can be described as a C6-C3-C6 skeleton, where the molecule contains three distinct ring systems designated as A, C, and B rings respectively [6]. The A ring corresponds to the benzene portion of the chromone moiety, the C ring represents the pyrone component, and the B ring constitutes the phenyl substituent attached at position 2 [6]. This arrangement creates a planar molecular geometry that is essential for the compound's chemical and physical properties [20] [22].

The chromone core structure features a characteristic carbonyl group at the C4 position and a double bond between C2 and C3, which enables extensive π-electron delocalization throughout the molecular framework [21] [22]. This conjugated system is responsible for many of the distinctive spectroscopic and chemical properties observed in flavone [21]. The phenyl ring at C2 maintains coplanarity with the chromone system, contributing to the overall aromatic character and stability of the molecule [20] [22].

Table 1: Basic Properties of Flavone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H10O2 | [1] [2] [3] |

| Molecular Weight | 222.24 g/mol | [1] [2] |

| CAS Registry Number | 525-82-6 | [1] [2] |

| IUPAC Name | 2-phenylchromen-4-one | [1] [8] |

| Appearance | White crystalline powder | [7] [13] |

| Melting Point | 94-97°C | [7] [10] [13] |

| Boiling Point | 185°C (1 mmHg) | [7] [13] |

| Density | 1.1404 g/cm³ (estimate) | [7] [13] |

| Refractive Index | 1.6600 (estimate) | [7] [13] |

Physical Properties

Melting and Boiling Points

Flavone exhibits well-defined thermal transition points that are characteristic of its crystalline structure and intermolecular interactions [7] [10] [13]. The compound demonstrates a melting point range of 94-97°C under standard atmospheric pressure conditions [7] [10] [13]. This relatively sharp melting point range indicates good purity and crystalline order in the solid state [10] [13].

The boiling point of flavone has been determined to be 185°C under reduced pressure conditions of 1 millimeter of mercury [7] [13]. Under standard atmospheric pressure, the compound would be expected to decompose before reaching its normal boiling point, which is typical behavior for many organic compounds containing conjugated aromatic systems and carbonyl functionalities [7] [13]. The reduced pressure boiling point provides valuable information for purification procedures and thermal stability assessments [13].

These thermal properties reflect the molecular structure of flavone, where the planar aromatic system allows for effective crystal packing through π-π stacking interactions and van der Waals forces [7] [13]. The presence of the carbonyl group enables additional dipole-dipole interactions that contribute to the observed melting point characteristics [13].

Solubility Characteristics

The solubility profile of flavone demonstrates distinct patterns that correlate directly with its molecular structure and the polarity of various solvents [7] [13] [14]. The compound exhibits negligible solubility in water, being classified as essentially insoluble in aqueous media [7] [13] [14]. This hydrophobic character arises from the predominantly aromatic nature of the molecule and the absence of ionizable functional groups [13] [14].

In contrast, flavone displays excellent solubility in organic solvents, particularly those of moderate to high polarity [7] [13] [14]. Ethanol serves as an effective solvent, with flavone achieving solubility levels exceeding 38.3 milligrams per milliliter [13] [14]. Dimethyl sulfoxide represents the most effective solvent tested, with solubility exceeding 52.3 milligrams per milliliter [13] [14]. Dimethylformamide provides moderate solubility of approximately 30 milligrams per milliliter [14].

Additional organic solvents demonstrate varying degrees of dissolution capacity [7] [13]. Acetone provides moderate solubility at 25 milligrams per milliliter, while methanol and chloroform both dissolve flavone readily [7] [13]. The compound shows sparingly soluble behavior in aqueous buffer systems, though solubility can be enhanced through co-solvent approaches using ethanol-water mixtures [14].

Table 2: Solubility Characteristics of Flavone

| Solvent | Solubility | Comments | Reference |

|---|---|---|---|

| Water | Insoluble | Sparingly soluble in aqueous buffers | [7] [13] [14] |

| Ethanol | >38.3 mg/mL | Good solubility in alcohols | [13] [14] |

| Methanol | Soluble | Good solubility in alcohols | [7] [13] |

| Acetone | 25 mg/mL | Moderate solubility | [7] [13] |

| Chloroform | Soluble | Soluble in organic solvents | [7] [13] |

| DMSO | >52.3 mg/mL | High solubility | [13] [14] |

| Dimethylformamide | ~30 mg/mL | Moderate to good solubility | [14] |

Spectroscopic Profiles

The spectroscopic characteristics of flavone provide comprehensive structural identification and quantitative analysis capabilities across multiple analytical techniques [14] [23] [24] [25] [26]. Ultraviolet-visible spectroscopy reveals distinctive absorption patterns that are diagnostic for the flavone chromophore system [14] [26]. The compound exhibits two characteristic absorption maxima: Band II at 251 nanometers, associated with the benzoyl absorption of the A ring system, and Band I at 296 nanometers, corresponding to the cinnamoyl absorption involving the B ring conjugation [14] [26].

Infrared spectroscopy provides detailed vibrational information about the functional groups present in flavone [23] [24]. The carbonyl stretching frequency appears in the range of 1660-1683 reciprocal centimeters, with the exact position depending on the measurement conditions and crystal packing effects [23] [24]. Aromatic carbon-carbon stretching vibrations are observed around 1600 reciprocal centimeters, characteristic of the benzene ring systems [23] [24]. The fingerprint region between 1800-1000 reciprocal centimeters contains multiple strong absorption bands that provide detailed structural identification capabilities [24].

Nuclear magnetic resonance spectroscopy offers precise structural elucidation through chemical shift analysis [15] [25] [28]. Proton nuclear magnetic resonance spectroscopy shows aromatic proton signals in the 7-8 parts per million region, corresponding to the phenyl ring and chromone system hydrogens [15] [25]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 180 parts per million, confirming the ketone functionality [25] [28]. The technique provides complete carbon framework assignment through comprehensive chemical shift databases [25] [28].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of flavone [1] [2]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the protonated molecular ion [1] [2]. Fragmentation patterns provide structural confirmation through characteristic loss pathways involving the phenyl ring and chromone components [1] [2].

Table 3: Spectroscopic Properties of Flavone

| Technique | Value/Range | Assignment/Comments | Reference |

|---|---|---|---|

| UV-Vis (λmax) | 251 nm | Band II (benzoyl absorption) | [14] [26] |

| UV-Vis (λmax) | 296 nm | Band I (cinnamoyl absorption) | [14] [26] |

| IR (C=O stretch) | 1660-1683 cm⁻¹ | Carbonyl stretching frequency | [23] [24] |

| IR (C=C stretch) | ~1600 cm⁻¹ | Aromatic C=C stretching | [23] [24] |

| IR (strong bands) | 1800-1000 cm⁻¹ region | Characteristic fingerprint region | [24] |

| 1H NMR | Aromatic H: 7-8 ppm | Phenyl and chromone protons | [15] [25] |

| 13C NMR | Carbonyl C: ~180 ppm | Ketone carbon | [25] [28] |

| Mass Spectrometry | m/z 222 [M]+ | Molecular ion peak | [1] [2] |

Chemical Properties

Stability Parameters

The chemical stability of flavone varies significantly depending on environmental conditions, with temperature, pH, and light exposure representing the primary factors influencing degradation pathways [16] [17] [18] [34] [35]. Thermal stability studies demonstrate that flavone undergoes moderate degradation when exposed to elevated temperatures of 100°C, with the extent of decomposition varying based on the duration of exposure and the presence of substituents [16] [17] [18].

pH-dependent stability investigations reveal distinct patterns of behavior across the physiologically relevant range [16] [18] [34]. Under acidic conditions at pH 3.0, flavone demonstrates relatively good stability with minimal degradation over extended periods [16] [18] [34]. At neutral pH values around 5.0, the compound maintains intermediate stability characteristics [16] [18]. However, alkaline conditions at pH 7.0 and above promote rapid degradation through enhanced oxidative pathways [16] [18] [34]. This pH-dependent behavior correlates with the ionization potential of the phenolic systems and the increased reactivity under basic conditions [34].

Photostability assessments indicate that flavone undergoes photodegradation when exposed to ultraviolet radiation [35] [37]. The compound absorbs ultraviolet light through its aromatic chromophores, leading to excited state formation and subsequent photochemical transformations [35]. The presence of molecular oxygen significantly affects the photochemical behavior, with different reaction pathways predominating under aerobic versus anaerobic conditions [35].

Storage stability studies demonstrate that flavone remains chemically stable when maintained under appropriate conditions [7] [13]. The compound should be stored in sealed containers under dry conditions at room temperature to prevent moisture-induced degradation and oxidative processes [7] [13]. Exposure to elevated temperatures and humidity should be avoided to maintain chemical integrity over extended storage periods [7] [13].

Table 4: Stability Parameters of Flavone

| Condition | Stability Assessment | Comments | Reference |

|---|---|---|---|

| Thermal Stability (100°C) | Moderate - degradation occurs | Thermal stability varies with substitution | [16] [17] [18] |

| pH 3.0 (acidic) | Relatively stable | Better stability in acidic medium | [16] [18] [34] |

| pH 5.0 (neutral) | More stable than pH 7 | Intermediate stability | [16] [18] |

| pH 7.0 (alkaline) | Less stable, rapid degradation | Alkaline conditions promote degradation | [16] [18] [34] |

| UV Light Exposure | Photodegradation occurs | UV absorption leads to excited states | [35] [37] |

| Oxygen Atmosphere | Oxidative degradation possible | Molecular oxygen affects photochemistry | [35] |

| Storage Conditions | Stable when sealed, dry, RT | Avoid moisture and high temperature | [7] [13] |

Reactivity Patterns

Flavone exhibits characteristic reactivity patterns that reflect the electronic properties of its aromatic ring systems and the electrophilic nature of the carbonyl group [19] [21] [32] [35]. Oxidation reactions represent a major class of transformations, particularly involving the phenolic positions when hydroxyl substituents are present [19] [21]. These reactions typically proceed through radical intermediates to form quinone structures and oligomeric products [19] [21].

Reduction processes can target both the carbonyl functionality and the C2-C3 double bond system [32]. Reduction of the carbonyl group yields chroman-4-ol derivatives, while reduction of the double bond produces dihydroflavone compounds [32]. The stereochemical outcome of these reductions depends on the specific reducing agent and reaction conditions employed [32].

Hydroxylation reactions can occur at various positions on the aromatic rings, leading to hydroxylated flavone derivatives with modified biological and chemical properties [19] [20]. These transformations often employ enzymatic systems or chemical oxidants and proceed through hydroxyl radical intermediates [19] [20]. The regioselectivity of hydroxylation depends on the electronic properties of the aromatic system and the nature of the hydroxylating agent [19] [20].

Methylation reactions target existing hydroxyl groups to form methoxylated derivatives [25]. These transformations alter the physicochemical properties of the molecule, including solubility characteristics and biological activity profiles [25]. Glycosylation represents another important modification pathway, where sugar moieties are attached to hydroxyl groups to form flavone glycosides [22].

Nucleophilic addition reactions can occur at the electrophilic carbonyl carbon, leading to hemiacetal and acetal formation under appropriate conditions [32]. Photochemical reactions involve the aromatic chromophores and can result in complex rearrangement products depending on the irradiation conditions and solvent environment [35]. Enzymatic oxidation processes, particularly those involving laccase enzymes, primarily target the B-ring system to produce oxidized monomeric species and oligomeric compounds through radical coupling mechanisms [19].

Table 5: Reactivity Patterns of Flavone

| Reaction Type | Reaction Site | Products/Mechanism | Reference |

|---|---|---|---|

| Oxidation | Phenolic positions | Quinones, radical species | [19] [21] |

| Reduction | C=C double bond | Dihydroflavones | [32] |

| Hydroxylation | Ring positions | Hydroxylated derivatives | [19] [20] |

| Methylation | Hydroxyl groups | Methoxy derivatives | [25] |

| Glycosylation | Hydroxyl groups | Flavone glycosides | [22] |

| Nucleophilic Addition | C=O carbon | Hemiacetals, acetals | [32] |

| Photochemical Reactions | Aromatic chromophores | Rearrangement products | [35] |

| Enzymatic Oxidation | B-ring primarily | Oxidized monomers, oligomers | [19] |

Structure-Activity Relationships

The structure-activity relationships of flavone demonstrate how specific molecular features contribute to its chemical and biological properties [6] [16] [17] [19] [20] [21] [22]. The basic C15H10O2 framework serves as the essential structural foundation that defines flavone identity and provides the molecular scaffold for all subsequent modifications [6] [20]. This core structure establishes the fundamental electronic and geometric properties that govern interactions with biological targets and chemical reagents [6] [20].

The C2-C3 double bond plays a critical role in enabling π-electron delocalization throughout the molecular framework [21] [22]. This unsaturation stabilizes radical intermediates formed during oxidative processes and contributes to the antioxidant capacity of flavone derivatives [21] [22]. The presence of this double bond distinguishes flavones from the corresponding dihydroflavones and significantly impacts biological activity profiles [21] [22].

The C4 ketone group represents an essential feature for hydrogen bonding interactions with biological targets [32]. This carbonyl functionality serves as both a hydrogen bond acceptor and a site for nucleophilic attack in chemical transformations [32]. Modifications or reduction of this group typically result in substantial decreases in biological activity, indicating its critical importance for molecular recognition processes [32].

The phenyl ring positioned at C2 contributes significantly to the planarity and aromatic character of the molecule [20] [22]. This structural element maintains the extended conjugation system and provides additional sites for substitution that can modulate activity profiles [20] [22]. The coplanar arrangement with the chromone system is essential for optimal biological interactions [20] [22].

Hydroxylation patterns significantly influence the structure-activity relationships of flavone derivatives [16] [17] [19] [20] [21] [22]. Hydroxylation at the C3 position generally increases biological activity and provides additional hydrogen bonding capabilities [20] [22]. Hydroxylation at C5 modulates antioxidant capacity through intramolecular hydrogen bonding with the C4 carbonyl group [17] [21]. C7 hydroxylation affects metabolic stability and influences pharmacokinetic properties [16] [22].

B-ring hydroxylation patterns represent one of the most significant structural modifications affecting antioxidant properties [17] [19] [21]. The presence of hydroxyl groups in the B-ring dramatically enhances radical scavenging capacity and provides the electronic characteristics necessary for effective antioxidant activity [17] [19] [21]. The number and position of these hydroxyl groups directly correlate with antioxidant potency [17] [19] [21].

Methoxylation of hydroxyl groups alters physicochemical properties, particularly lipophilicity and membrane permeability characteristics [25]. These modifications can enhance cellular uptake while potentially reducing direct antioxidant activity [25]. Glycosylation represents a major structural modification that increases water solubility and enhances bioavailability through improved absorption characteristics [11] [22].

Table 6: Structure-Activity Relationships of Flavone

| Structural Feature | Effect on Activity | Impact on Properties | Reference |

|---|---|---|---|

| Basic C15H10O2 framework | Essential for flavone identity | Defines molecular scaffold | [6] [20] |

| C2-C3 double bond | Enables π-electron delocalization | Stabilizes radical intermediates | [21] [22] |

| C4 ketone group | Critical for hydrogen bonding | Essential for enzyme interactions | [32] |

| Phenyl ring at C2 | Contributes to planarity | Maintains aromatic character | [20] [22] |

| Hydroxylation at C3 | Increases biological activity | Higher potency in bioassays | [20] [22] |

| Hydroxylation at C5 | Modulates antioxidant capacity | Intramolecular hydrogen bonding | [17] [21] |

| Hydroxylation at C7 | Affects metabolic stability | Influences pharmacokinetics | [16] [22] |

| B-ring hydroxylation | Enhanced antioxidant properties | Greater radical scavenging | [17] [19] [21] |

| Methoxylation | Alters physicochemical properties | Modified lipophilicity | [25] |

| Glycosylation | Increases water solubility | Enhanced bioavailability | [11] [22] |

The phenylpropanoid pathway serves as the central metabolic route that channels precursors from primary metabolism into the biosynthesis of diverse secondary metabolites, including flavones [1] [2]. This pathway represents a critical junction between primary and secondary metabolism in plants, transforming the aromatic amino acid phenylalanine into a vast array of phenolic compounds essential for plant survival and adaptation [3].

The phenylpropanoid pathway begins with three core enzymatic steps that are highly conserved across all land plants [1] [2]. These sequential reactions convert phenylalanine to p-coumaroyl-coenzyme A, the universal precursor for numerous phenylpropanoid derivatives including flavonoids, lignins, lignans, stilbenes, and coumarins [4] [5]. The pathway evolved as plants transitioned from aquatic to terrestrial environments approximately 450 million years ago, providing essential metabolites for ultraviolet radiation protection, structural support, and defense against biotic and abiotic stresses [3].

Core Enzymatic Reactions

Phenylalanine Ammonia Lyase catalyzes the initial and committed step of the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid with the simultaneous release of ammonia [6] [7]. This enzyme belongs to the ammonia lyase family and requires a unique cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one, for catalytic activity [8]. Phenylalanine Ammonia Lyase exists as a tetrameric enzyme with a molecular mass ranging from 270 to 330 kilodaltons [6]. The enzyme exhibits remarkable regulation in response to various environmental stimuli including tissue wounding, pathogenic attack, light exposure, temperature fluctuations, and hormonal signals [6] [9].

Cinnamate 4-Hydroxylase represents the first cytochrome P450 monooxygenase in the pathway and catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid [10] [11]. This enzyme belongs to the CYP73 family of cytochrome P450s and requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [10]. Cinnamate 4-Hydroxylase plays a pivotal role in regulating flux into downstream pathways, and its expression levels significantly influence the accumulation of phenolic compounds and flavonoids in plants [10] [11].

4-Coumarate Coenzyme A Ligase functions as the final enzyme of the general phenylpropanoid pathway and catalyzes the adenosine triphosphate-dependent formation of p-coumaroyl-coenzyme A from p-coumaric acid [12] [13]. This enzyme belongs to the adenylate-forming enzyme superfamily and exists in multiple isoforms within plant species [12] [14]. 4-Coumarate Coenzyme A Ligase serves as a critical branch point enzyme that channels activated phenylpropanoid precursors into specific biosynthetic pathways [12] [13].

Metabolic Organization and Regulation

The enzymes of the phenylpropanoid pathway are organized into metabolic complexes associated with endomembranes, facilitating efficient substrate channeling and preventing metabolic interference [1]. This organization enables plants to effectively synthesize specific natural products while maintaining metabolic efficiency. The formation of these macromolecular complexes has been demonstrated through experimental evidence showing direct and indirect interactions between consecutive enzymes in the pathway [1].

Key Enzymes in Flavone Biosynthesis

The biosynthesis of flavones from the general phenylpropanoid pathway involves several specialized enzymes that catalyze the formation of the characteristic flavone backbone and its subsequent modifications [15] [16]. These enzymatic reactions transform p-coumaroyl-coenzyme A into diverse flavone structures through a series of carefully orchestrated biochemical transformations.

Chalcone Synthase

Chalcone Synthase represents the first committed enzyme of flavonoid biosynthesis and catalyzes the condensation of one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce naringenin chalcone [17] [18]. This enzyme belongs to the type III polyketide synthase family and exists as a homodimeric protein with each monomer approximately 42 to 45 kilodaltons in size [17]. Chalcone Synthase exhibits beta-ketosynthase activity that catalyzes the sequential head-to-tail incorporation of two-carbon acetate units into a growing polyketide chain [17].

The catalytic mechanism of Chalcone Synthase involves the loading of p-coumaroyl-coenzyme A onto a catalytic cysteine residue, followed by iterative condensation reactions with malonyl-coenzyme A [19]. The enzyme requires the catalytic cysteine to exist as a thiolate anion with a significantly lowered dissociation constant of 5.5 compared to free cysteine [19]. This unique property contributes to the enzyme's catalytic efficiency and substrate specificity.

Chalcone Isomerase

Chalcone Isomerase catalyzes the stereospecific intramolecular cyclization of chalcones into (2S)-flavanones through a Michael addition mechanism [20] [21]. This enzyme exhibits remarkable catalytic efficiency with a second-order rate constant approaching the diffusion-controlled limit [20]. Chalcone Isomerase possesses a novel open-faced beta-sandwich fold that is unique to higher plants and defines the stereochemistry of the cyclization reaction [20] [21].

The catalytic mechanism involves the intramolecular nucleophilic attack of a hydroxyl group at a carbonyl carbon in the chalcone substrate through a six-member transition state [22]. The enzyme stabilizes the charge distribution of the transition state through specific amino acid residues, with a positively charged lysine providing the largest contribution to catalytic power [22]. Asparagine 113 and threonine 190 orient the substrate appropriately within the active site for optimal catalysis [22].

Chalcone Isomerase-Like Proteins have been identified as non-enzymatic proteins that bind to Chalcone Synthase to enhance naringenin chalcone production and decrease the formation of unwanted byproducts [23] [24]. These proteins rectify the promiscuous catalytic activity of Chalcone Synthase by promoting efficient substrate flux from the phenylpropanoid pathway into flavonoid biosynthesis [23].

Flavone Synthase Enzymes

Flavone Synthase I belongs to the superfamily of soluble iron(II)/2-oxoglutarate-dependent dioxygenases and catalyzes the conversion of flavanones to flavones through a two-step desaturation mechanism [15] [25]. The enzyme initially eliminates the carbon-3 beta-configured hydrogen followed by elimination of the carbon-2 hydrogen to introduce a double bond between carbon-2 and carbon-3 positions [15]. Flavone Synthase I was first identified in members of the Apiaceae family but has subsequently been found in monocotyledonous plants and Arabidopsis thaliana [15].

Flavone Synthase II comprises cytochrome P450 monooxygenases that are widespread among higher plants and belong to the CYP93B subfamily in dicotyledonous plants and CYP93G subfamily in monocotyledonous plants [15] [26]. These enzymes directly convert flavanones to flavones by introducing a double bond between carbon-2 and carbon-3 residues through an oxygen- and nicotinamide adenine dinucleotide phosphate-dependent mechanism [15]. Site-directed mutagenesis studies have identified lysine 242 as important for Flavone Synthase II catalytic activity [15].

Enzyme Evolution and Functional Diversification

The evolution of flavone synthase enzymes demonstrates remarkable functional diversification from ancestral flavanone 3-beta-hydroxylase enzymes [25] [27]. Domain-swapping experiments and site-directed mutagenesis have revealed that seven specific amino acid substitutions can completely transform flavanone 3-beta-hydroxylase activity into Flavone Synthase I activity [25] [27]. These findings suggest that flavone biosynthetic capability evolved through relatively few but critical amino acid changes that altered enzyme substrate orientation and reaction specificity.

Regulatory Mechanisms

The biosynthesis of flavones is subject to sophisticated regulatory mechanisms that operate at multiple levels including transcriptional, post-transcriptional, and post-translational control [28] [29]. These regulatory networks ensure appropriate flavone accumulation in response to developmental programs and environmental stimuli while maintaining metabolic homeostasis.

Transcriptional Regulation by R2R3-MYB Transcription Factors

R2R3-MYB transcription factors represent the most extensively characterized regulators of flavone biosynthesis, with specific subgroups dedicated to controlling different branches of the flavonoid pathway [28] [29]. Subgroup 7 R2R3-MYB transcription factors, including MYB11, MYB12, and MYB111, specifically regulate flavonol and flavone biosynthesis by activating early biosynthetic genes such as Chalcone Synthase, Chalcone Isomerase, Flavanone 3-Hydroxylase, and Flavonol Synthase [28] [29].

These transcription factors recognize and bind to MYB-binding sites in the promoter regions of target genes, including AC-rich elements such as 5'-ACC(A/T)A(A/C)-3' and 5'-(C/T)AACNG-3' [29]. The differential expression of closely related R2R3-MYB transcription factors governs tissue-specific flavonol accumulation, with MYB12 primarily regulating root biosynthesis and MYB111 controlling cotyledon accumulation [29].

MYB-bHLH-WD40 Regulatory Complexes

The MYB-bHLH-WD40 complex represents a tripartite regulatory system that coordinates the expression of flavonoid biosynthetic genes [28] [30]. Basic helix-loop-helix transcription factors bind to E/G-box or AN1-like motifs in target gene promoters and form protein complexes with R2R3-MYB and WD40 proteins [30]. This complex predominantly regulates late biosynthetic genes involved in anthocyanin and proanthocyanidin production, but also influences flavone biosynthesis through pathway crosstalk [28].

WD40 repeat proteins serve as scaffolding components that facilitate the formation of functional transcriptional complexes without directly binding to DNA [30] [31]. These proteins contain approximately 40 amino acid structural repeats terminating in tryptophan-aspartic acid residues and provide essential cofactor activity for the regulatory complex [31].

Additional Transcriptional Regulators

TCP transcription factors from the plant-specific basic helix-loop-helix family participate in flavone biosynthesis regulation through interactions with MYB proteins [29]. TCP3 promotes flavonoid biosynthesis by forming binary complexes with R2R3-MYB proteins and enhancing transcription of early biosynthetic genes [29]. Conversely, TCP15 acts as a transcriptional repressor by destabilizing MYB-bHLH-WD40 complexes [29].

WRKY transcription factors contribute to flavone biosynthesis regulation through recognition of W-box elements in target gene promoters [32] [33]. These transcription factors exhibit variable regulatory effects depending on specific family members and environmental conditions.

AP2/ERF transcription factors regulate flavone biosynthesis through binding to GCC-box and dehydration-responsive elements in gene promoters [32]. Some family members respond to jasmonic acid signaling and participate in stress-induced flavone accumulation [32].

Post-Transcriptional Regulation by MicroRNAs

MicroRNA-mediated regulation provides an additional layer of control over flavone biosynthesis through post-transcriptional gene silencing [32]. The miR858-MYB regulatory module negatively regulates flavonol biosynthesis by targeting and cleaving Subgroup 7 R2R3-MYB transcripts [32]. MicroRNA 858a directly targets MYB11, MYB12, and MYB111, resulting in decreased flavonol and flavone accumulation [32].

Primary microRNA 858a encodes a small peptide, miPEP858a, that participates in transcriptional regulation of its own microRNA through feedback mechanisms [32]. This regulatory circuit demonstrates the complexity of post-transcriptional control in flavone biosynthesis.

Environmental and Hormonal Regulation

Light-responsive regulation plays a crucial role in flavone biosynthesis, with ultraviolet-B radiation serving as a primary environmental signal [29] [32]. Ultraviolet-B exposure induces the expression of positive regulatory transcription factors while simultaneously activating negative regulators, creating a balanced response system [29].

Hormonal regulation involves multiple plant hormones including jasmonic acid, abscisic acid, and ethylene [32] [31]. Jasmonic acid-responsive transcription factors interact with regulatory proteins to modulate flavone biosynthesis under stress conditions [32]. The hormone-regulated degradation of transcriptional repressors provides dynamic control over pathway activity [32].

Genetic Control of Flavone Synthesis

The genetic control of flavone synthesis involves complex regulatory networks that coordinate the expression of structural genes encoding biosynthetic enzymes with regulatory genes controlling transcriptional activity [34] [35]. This multilevel genetic control ensures appropriate temporal and spatial accumulation of flavones while maintaining metabolic flexibility in response to changing conditions.

Structural Gene Organization and Expression

Flavone biosynthetic genes are organized into multigene families with distinct expression patterns and functional specialization [34] [35]. Phenylalanine Ammonia Lyase genes exist as small multigene families with typically three to five members showing tissue-specific and stress-responsive expression [7]. In Pinus taeda, five distinct Phenylalanine Ammonia Lyase genes have been identified, derived from duplication events occurring both before and after the divergence of angiosperms and gymnosperms [7].

Chalcone Synthase genes represent one of the most extensively studied examples of coordinated gene expression in secondary metabolism [36]. Multiple Chalcone Synthase isoforms exhibit differential expression in response to developmental and environmental cues, with some isoforms specialized for constitutive expression and others induced by specific stimuli [37].

Flavone Synthase genes show remarkable diversity in their distribution and expression patterns across plant species [38] [39]. Root-specific Flavone Synthase II genes in Scutellaria baicalensis are regulated by specialized transcription factors that evolved to control tissue-specific flavone accumulation [38].

Regulatory Gene Networks

MYB transcription factor genes exhibit complex expression patterns that coordinate with flavone accumulation during development [29] [38]. The SbMYB3 transcription factor in Scutellaria baicalensis specifically activates root-specific flavone biosynthesis by directly binding to Flavone Synthase II promoter elements [38]. This regulation involves transposable elements that confer tissue-specific regulatory control [38].

Cascade regulatory mechanisms involve hierarchical control where transcription factors regulate both structural genes and other regulatory genes [40]. MYB transcription factors can control their own expression through autoregulatory loops, and also regulate the expression of basic helix-loop-helix and WD40 genes [40].

Cross-regulation between pathway branches occurs through shared transcription factors that control multiple biosynthetic pathways [41]. This regulatory overlap allows coordinated responses to environmental challenges while maintaining metabolic flexibility.

Epigenetic Control Mechanisms

Chromatin remodeling factors participate in flavone biosynthesis regulation through interactions with transcriptional machinery [40]. The R-Interacting Factor 1 protein in maize associates with basic helix-loop-helix transcription factors and mediates chromatin modifications including histone acetylation [40]. This chromatin remodeling is essential for optimal gene expression and contributes significantly to pathway regulation [40].

DNA methylation patterns influence the expression of flavone biosynthetic genes, particularly in response to environmental stress [42]. Changes in methylation status can lead to stable alterations in gene expression that persist through multiple cell divisions.

Evolutionary Aspects of Genetic Control

Gene duplication and subfunctionalization have played major roles in the evolution of flavone biosynthetic capacity [7]. Gymnosperm species retain more phylogenetically diverse Phenylalanine Ammonia Lyase genes compared to angiosperms, suggesting different evolutionary strategies for pathway regulation [7].

Regulatory evolution involves changes in transcription factor binding sites and regulatory sequences that alter gene expression patterns without affecting enzyme function [38]. The insertion of transposable elements containing transcription factor binding sites represents one mechanism for acquiring new regulatory control [38].

Coevolution of structural and regulatory genes ensures coordinated evolution of biosynthetic pathways and their control mechanisms [29]. This coevolution maintains functional integration while allowing adaptive flexibility in response to changing environmental pressures.

Quantitative Genetic Control

Metabolic flux control demonstrates that individual enzymes contribute differently to overall pathway flux depending on their relative expression levels and kinetic properties [43]. Phenylalanine Ammonia Lyase levels represent the dominant factor regulating overall flux into phenylpropanoid metabolism in leaf tissue, while becoming rate-determining in stem tissue at levels three to four-fold below wild-type [43].

Gene dosage effects influence flavone accumulation in a non-linear manner, with threshold effects determining the metabolic impact of gene expression changes [34] [35]. The expression patterns of flavonoid-related genes show high correlation with flavone content during development, but individual gene contributions vary significantly [34] [35].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.56

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant